Product packaging for Dichloroisocyanuric acid(Cat. No.:CAS No. 2782-57-2)

Dichloroisocyanuric acid

Cat. No.: B1222217
CAS No.: 2782-57-2
M. Wt: 197.96 g/mol
InChI Key: CEJLBZWIKQJOAT-UHFFFAOYSA-N
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Description

Dichloroisocyanuric acid sodium salt (also known as sodium dichloroisocyanurate or SDIC) is a white, crystalline solid with a mild chlorine odor and is a member of the chlorinated isocyanurate family, valued in research for its stability and high efficacy as a source of available chlorine . Its primary research value lies in its application as a robust, solid-phase chlorine donor. The compound is noted for its long shelf life, with an available chlorine loss of less than 1% over half a year under dry conditions, making it advantageous for storage and transport compared to more labile disinfectants . The mechanism of action is driven by its controlled hydrolysis in aqueous solutions, where it slowly releases hypochlorous acid (HOCI) . Hypochlorous acid, a potent oxidizing agent, exerts its biocidal effect by denaturing bacterial proteins, altering membrane permeability, interfering with essential enzyme systems, and disrupting DNA synthesis, leading to the rapid death of microbial cells . This makes it a highly effective, broad-spectrum bactericide, algicide, and virucide . Key research and industrial applications for this compound include disinfectant and bacteriocide formulation, water treatment and purification studies for municipal and recreational systems, and agricultural research for crop protection . It is also utilized in industrial cleaning agents and as a bleaching component in pulverized cleansers . As a strong oxidizer, it can accelerate the burning of combustible materials and may react vigorously with water, releasing chlorine gas . It is incompatible with ammonium compounds, hydrated salts, and acids, which can liberate toxic gases . This product is designated For Research Use Only and is not for diagnostic or therapeutic use. It must be handled by qualified professionals using appropriate personal protective equipment (PPE) and in accordance with all applicable safety regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3HCl2N3O3 B1222217 Dichloroisocyanuric acid CAS No. 2782-57-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dichloro-1,3,5-triazinane-2,4,6-trione
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InChI

InChI=1S/C3HCl2N3O3/c4-7-1(9)6-2(10)8(5)3(7)11/h(H,6,9,10)
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InChI Key

CEJLBZWIKQJOAT-UHFFFAOYSA-N
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Canonical SMILES

C1(=O)NC(=O)N(C(=O)N1Cl)Cl
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Molecular Formula

C3HCl2N3O3
Record name DICHLOROISOCYANURIC ACID, DRY
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Related CAS

2244-21-5 (potassium salt), 2893-78-9 (hydrochloride salt), 51580-86-0 (hydrochloride salt dihydrate)
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DSSTOX Substance ID

DTXSID8024993
Record name Dichloro-1,3,5-triazinetrione
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Molecular Weight

197.96 g/mol
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Physical Description

Dichloroisocyanuric acid, solid is a white crystalline solid with an odor of chlorine. The material itself is noncombustible but if contaminated with a combustible material ignition can result. It will accelerate the burning of combustible materials. Contact with ammonium compounds or hydrated salts can cause a very vigorous chemical reaction. It may vigorously react with small quantities of water releasing chlorine gas. Prolonged exposure to fire or heat of the material may result in the vigorous decomposition of the material and the rupturing of its containers. Material containing less than 39 percent available chlorine will undergo reactions as described above though it may be longer to initiate and the resulting reaction may not be as vigorous. It is used as a dry bleach in household cleaning compounds and swimming pool disinfectants., Water or Solvent Wet Solid, White solid; Slightly hygroscopic; [Hawley] Strong odor of chlorine; [HSDB]
Record name DICHLOROISOCYANURIC ACID, DRY
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Solubility

Insoluble (<1 mg/ml at 81 °F) (NTP, 1992), Readily soluble in polar organic solvents (ketones, nitriles, esters), Moderately soluble in water, Aqueous solubility = 0.7% at 20 °C
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Density

Powder: 34 lb/cu f;, granular 53 lb/cu ft (loose bulk, approximate)
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Color/Form

White, crystalline powder, granules, White crystals

CAS No.

2782-57-2
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Melting Point

437 °F (NTP, 1992), 226.6 °C
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Synthetic Methodologies and Process Development

Industrial Synthesis Pathways of Dichloroisocyanuric Acid

The primary routes to industrial-scale synthesis of DCCA involve the controlled chlorination of a cyanuric acid precursor. These pathways are differentiated by the specific chlorinating agents used and the initial form of the cyanuric acid.

A predominant industrial method for synthesizing this compound involves the direct chlorination of cyanuric acid using elemental chlorine in an alkaline aqueous environment. fao.org The process typically begins by creating an aqueous slurry of cyanuric acid. fao.orgfao.org A strong base, such as sodium hydroxide (B78521) (caustic soda), is then added to the slurry, making it alkaline. fao.org This step is crucial as it facilitates the formation of a more reactive cyanurate salt, specifically disodium (B8443419) cyanurate, when the molar ratio of cyanuric acid to sodium hydroxide is approximately 1:2. google.comchembk.com

Once the alkaline solution of the cyanurate salt is prepared, chlorine gas is bubbled through the mixture. google.comgoogle.com The chlorination reaction proceeds, leading to the precipitation of this compound crystals. fao.orggoogle.com The solid DCCA is then separated from the reaction slurry by filtration, washed to remove by-products like sodium chloride, and subsequently dried. google.comchemicalbook.com One variation of this process involves the pyrolysis of urea (B33335) to first produce crude cyanuric acid, which is then purified and subjected to the alkaline chlorination process. fao.org

An alternative and closely related synthesis pathway utilizes a combination of sodium hypochlorite (B82951) and elemental chlorine as the chlorinating agents. google.com This method can also start with crude cyanuric acid. smolecule.com In this process, cyanuric acid is reacted with both sodium hypochlorite and chlorine. google.com The sequence of reactant addition can be varied, but a preferred approach involves first mixing the cyanuric acid with sodium hypochlorite, followed by the introduction of chlorine gas until a specific pH is reached. google.com

This process is advantageous because a significant portion of the reaction's heat is generated during the formation of sodium hypochlorite, which can be managed more easily before the introduction of solid reactants. google.com Furthermore, the use of sodium hypochlorite allows for precise control over the degree of chlorination. google.com In some process variations, an initial chlorination with chlorine gas is performed, followed by the dropwise addition of a sodium hypochlorite solution to complete the reaction and achieve the desired available chlorine content in the final product. google.com The mass fraction of available chlorine in the product is largely dependent on the concentration of the sodium hypochlorite solution used. greatspringchem.com

Control Parameters in this compound Synthesis

The pH of the reaction medium is a critical control parameter throughout the synthesis of DCCA. During the chlorination of disodium cyanurate, the reaction is carefully monitored, and the introduction of chlorine gas is typically halted once the pH of the solution drops to a specific acidic range. google.com According to patent literature, the reaction involving cyanuric acid, sodium hypochlorite, and chlorine is run until the pH is between 1.7 and 3.5, with a preferred range of 2.5 to 3.5. google.com This precise pH control is essential for ensuring the desired degree of chlorination and for precipitating the DCCA product while minimizing the formation of impurities or other chlorinated isocyanurates like Trichloroisocyanuric acid. google.comgoogle.com The final pH also affects the stability of the product, as unreacted starting materials may contaminate the final product at incorrect pH values. google.com

The molar ratio of the reactants is a fundamental parameter that directly dictates the final product. To produce this compound, the stoichiometry must be carefully optimized. When using sodium hypochlorite and chlorine, the degree of chlorination is precisely controlled by the molar ratio of cyanuric acid to sodium hypochlorite. google.com A mole ratio of approximately 1:1 between cyanuric acid and sodium hypochlorite is used to specifically produce this compound. google.com In methods where cyanuric acid is first converted to its salt, a molar ratio of 1 part cyanuric acid to 2.0-2.4 parts sodium hydroxide is often used to form the disodium cyanurate intermediate before chlorination. google.com Another synthesis route involves the reaction of Trichloroisocyanuric acid with cyanuric acid, where a molar ratio of two moles of Trichloroisocyanuric acid to one mole of cyanuric acid yields this compound. google.com

Temperature control is crucial for managing the exothermic nature of the chlorination reactions and ensuring product quality and safety. The synthesis of DCCA is typically carried out at controlled, low to moderate temperatures. Processes involving the reaction of cyanuric acid, sodium hypochlorite, and chlorine are generally conducted at temperatures above 0°C. google.com For continuous processes, a specific temperature range of 14°C to 16°C is often maintained. google.com Other documented methods specify controlling the reaction temperature between 15°C and 40°C during the dissolution and chlorination steps. google.com One specific example of synthesis using dichloro monoxide and cyanuric acid was performed at 15°C. chemicalbook.com Proper temperature regulation prevents side reactions and ensures the formation of stable DCCA crystals.

Interactive Data Tables

Table 1: Key Control Parameters in this compound Synthesis

Parameter Process Stage Controlled Value/Range Purpose Source(s)
pH Chlorination Endpoint 1.7 - 3.5 (Preferred: 2.5 - 3.5) Controls degree of chlorination, induces product precipitation. google.com
Chlorination (intermediate) ~4.5 Intermediate checkpoint before final pH adjustment. google.com
Stoichiometry DCCA Formation ~1:1 (Cyanuric Acid : Sodium Hypochlorite) To favor the formation of the dichlorinated product. google.com
Disodium Salt Formation 1:2.0 - 1:2.4 (Cyanuric Acid : NaOH) To prepare the reactive intermediate for chlorination. google.com
TCCA + CA Reaction 1:2 (Cyanuric Acid : TCCA) Alternative synthesis route to DCCA. google.com
Temperature Continuous Process 14°C - 16°C To maintain a stable and controlled reaction rate. google.com

Table 2: List of Compounds

Compound Name Chemical Formula
This compound (C(O)NCl)₂(C(O)NH)
Cyanuric acid (C(O)NH)₃
Sodium hypochlorite NaOCl
Chlorine Cl₂
Sodium hydroxide NaOH
Trichloroisocyanuric acid (C(O)NCl)₃
Disodium cyanurate C₃HN₃O₃Na₂
Sodium chloride NaCl
Urea CO(NH₂)₂

By-product Management and Waste Minimization in Synthesis

Effective management of by-products is crucial for the economic viability and environmental sustainability of this compound synthesis. The primary by-products of concern are inorganic salts, which are formed during the neutralization and chlorination steps.

In many commercial processes for producing sodium dichloroisocyanurate (NaDCC), sodium chloride (NaCl) is a major by-product. fao.org Its formation is a direct consequence of the reaction chemistry, which often involves the use of sodium hydroxide to control pH or to neutralize the this compound intermediate. fao.orgfao.org

For instance, one common method involves making a slurry of cyanuric acid alkaline with a strong base like sodium hydroxide, followed by exposure to elemental chlorine. fao.org In this process, this compound monohydrate precipitates and is separated. This intermediate is then treated with a strong base to form NaDCC, with sodium chloride being the principal impurity in the final product. fao.orgfao.org

Another approach involves reacting cyanuric acid, sodium hydroxide, and chlorine in an aqueous medium to produce a slurry of this compound. This solid acid is then separated from the brine effluent. The separated this compound is subsequently neutralized with sodium hydroxide in a second aqueous medium to form sodium dichloroisocyanurate dihydrate particles, which are then separated. google.com This two-step separation process is designed to produce a final product that is essentially free from sodium chloride contamination. google.com

Separation of the desired product from the sodium chloride by-product is typically achieved through physical means, such as filtration, given the difference in solubility between the chlorinated isocyanurates and the salt. fao.orggoogle.com

Table 1: Sodium Chloride Formation in NaDCC Synthesis

Process Stage Reactants Involved By-product Formed Separation Method
Initial Chlorination Cyanuric acid, Sodium Hydroxide, ChlorineSodium Chloride (in brine effluent)Filtration of this compound
Neutralization This compound, Sodium HydroxideSodium Chloride (as impurity)Crystallization & Filtration of NaDCC

In alternative synthetic routes for chlorinated isocyanurates, calcium chloride (CaCl₂) can be generated as a by-product. This typically occurs when calcium-based reactants are used. For example, a patented method describes the preparation of this compound by reacting cyanuric acid with calcium carbonate and chlorine. google.com The resulting reaction mixture contains this compound and calcium chloride. google.com

Similarly, processes that utilize calcium hypochlorite as the chlorinating agent will also yield calcium chloride. The use of calcium carbonate or calcium hypochlorite can be economically advantageous, and the resulting calcium chloride is itself a marketable commodity with various industrial applications. google.comchemicalbook.com A process has been described where chlorine gas is passed through solid carbonate, such as calcium carbonate, to generate a mixed gas which then reacts with cyanuric acid. google.com A key advantage highlighted for this method is that the by-product, calcium chloride, has economic value. google.com

To enhance efficiency and minimize waste, modern chemical plants focus on recycling and reusing process streams. In the context of this compound production, this primarily involves the handling of the mother liquor—the solution remaining after the product has been crystallized and filtered out.

Several processes have been designed to incorporate the recycling of mother liquor and wash water. For example, after the suction filtration of the this compound intermediate, the wash water can be returned to the initial preparation workshop section. google.com The mother liquor, which contains by-products like calcium chloride, can be processed through acidification, dechlorination, and evaporation to recover the by-product, while the purified water can be reused. google.com

In other patented processes, the filtrate from the product separation is explicitly mentioned as being suitable for recycling back into the process, for instance, as a solvent for subsequent batches. chemicalbook.com A process for producing both sodium dichloroisocyanurate and trichloroisocyanuric acid describes separating the NaDCC from the mother liquor, which is then used in a second chlorination stage to produce trichloroisocyanuric acid, demonstrating an effective reuse of the process stream. justia.com This approach not only conserves water and raw materials but also reduces the volume of wastewater requiring treatment, leading to significant environmental and economic benefits. google.com

Table 2: Recycling Strategies in this compound Synthesis

Process Stream Components Recycling/Reuse Strategy Benefit
Mother Liquor Dissolved product, unreacted materials, by-products (e.g., NaCl, CaCl₂)Used as feed for subsequent production stages (e.g., TCCA synthesis) justia.com; Processed to recover by-products google.comResource conservation, Waste reduction
Wash Water Trace product, impuritiesReturned to the initial ingredient preparation stage google.comWater conservation
Filtrate Solvent (water), dissolved substancesReused as solvent in subsequent batches chemicalbook.comReduced solvent consumption

Development of Novel Synthetic Approaches for this compound and its Derivatives

Research continues into novel synthetic pathways for this compound and its derivatives, aiming to improve yields, reduce reaction times, and utilize more environmentally friendly reagents.

One innovative approach involves the use of hypochlorous anhydride (B1165640) (Cl₂O) for the chlorination of cyanuric acid. chemicalbook.com A patented method describes adding dichlorine monoxide to an aqueous slurry of cyanuric acid at a controlled temperature and pH. This process is reported to achieve a high yield of 96% for this compound. chemicalbook.com

Another method focuses on producing chlorinated isocyanurates without chloride by-products. This is achieved by passing chlorine gas through solid carbonates to generate chlorine monoxide (Cl₂O), which then reacts with cyanuric acid. google.com This process avoids the formation of problematic chloride salts and the mother liquor can be recycled, leading to higher yields and improved product purity. google.com

The synthesis of derivatives of this compound is also an active area of research, often for applications beyond water treatment. For example, this compound has been used as an oxidant in the multi-step synthesis of complex organic molecules like 3,3'-diamino-4,4'-azofuroxan. google.com Additionally, novel derivatives of a related compound, 2,6-dichloroisonicotinic acid, have been synthesized to act as elicitors for inducing the production of secondary metabolites in plant cell cultures. nih.gov While not direct derivatives of this compound, these studies showcase the broader synthetic utility of chlorinated nitrogen-containing heterocyclic compounds and the ongoing development in this field of chemistry.

Reaction Mechanisms and Chemical Reactivity Studies

Oxidation Reactions Mediated by Dichloroisocyanuric Acid

This compound (DCICA) is an effective oxidant for a variety of organic compounds. Its reactivity is influenced by factors such as the presence of catalysts, pH, and the nature of the substrate.

Kinetics and Mechanism of Ketone Oxidation (Enolisable, Aromatic, Cyclic)

The oxidation of ketones by DCICA has been a subject of detailed kinetic studies. The reaction mechanism is significantly influenced by the reaction conditions, particularly the presence or absence of chloride ions.

In the absence of added chloride ions, the oxidation of enolisable ketones like acetone (B3395972) and 2-butanone (B6335102) in an aqueous acetic acid and perchloric acid medium is pseudo-zero-order with respect to the concentration of DCICA. semanticscholar.orgresearchgate.net The proposed mechanism involves the rate-determining enol formation from the conjugate acid of the ketone. semanticscholar.orgresearchgate.net The active oxidizing species in this scenario is suggested to be the hypohalous acidium ion (H₂OCl⁺). semanticscholar.org For cyclic ketones, the reaction also proceeds via the enolic form in the absence of chloride ions, leading to ring cleavage and the formation of aliphatic dicarboxylic acids. researcher.life A positive effect of acid and a negative effect of the dielectric constant on the reaction rate suggest an interaction between a positive ion (the oxidant) and a dipolar substrate molecule. researcher.life

When chloride ions are added to the reaction mixture, the kinetics shift to be pseudo-first-order with respect to the DCICA concentration. semanticscholar.orgresearchgate.net In this case, the rate-determining step is the interaction of the protonated ketone with molecular chlorine (Cl₂), which is formed from the hydrolysis of DCICA. semanticscholar.orgresearchgate.netresearchgate.net The presence of both hydrogen and chloride ions catalyzes the reaction, supporting the role of molecular chlorine as the effective oxidant. semanticscholar.orgresearchgate.net

The oxidation of aromatic ketones, such as acetophenone (B1666503) and desoxybenzoin, by DCICA also shows this shift in reaction pathway depending on the presence of chloride ions. researchgate.net In the absence of chloride ions, the reaction is zero-order with respect to the oxidant, indicating the rate-determining step is the formation of the enol from the conjugate acid of the ketone. researchgate.net With added chloride ions, the reaction becomes first-order in the oxidant, with molecular chlorine interacting with the protonated ketone in the rate-determining step. researchgate.net

Table 1: Kinetic Orders for Ketone Oxidation by DCICA

Oxidation of Alcohols and Thiols

Primary and secondary alcohols can be oxidized to aldehydes and ketones, respectively. msu.edu The oxidation of alcohols typically occurs at the carbon atom bonded to the oxygen. msu.edu In the context of DCICA, it serves as a source of chlorine for these oxidation reactions.

Thiols (R-SH), the sulfur analogs of alcohols, are also susceptible to oxidation. libretexts.org However, the oxidation of thiols often occurs at the sulfur atom. msu.edu A common oxidation product of thiols is a disulfide (R-S-S-R), formed from the coupling of two thiol molecules. libretexts.org Stronger oxidizing agents can further oxidize thiols to sulfonic acids. learnchemistryonline.in

Oxidation of Organosulfur Compounds (e.g., Aryl Thioacetic Acids)

Organosulfur compounds are an important class of molecules found in many pharmaceuticals and are key intermediates in organic synthesis. magritek.com The oxidation of organosulfur compounds can lead to various derivatives such as disulfides, sulfoxides, and sulfones. magritek.comresearchgate.net The oxidation of sulfides can be controlled to produce sulfoxides or, with more vigorous oxidation, sulfones. britannica.com While specific studies on the oxidation of aryl thioacetic acids by DCICA were not found in the provided search results, the general reactivity of DCICA suggests it could be an effective oxidant for this class of compounds.

Ruthenium(III) Catalyzed Oxidation Systems

The catalytic activity of Ruthenium(III) in oxidation reactions involving DCICA has been investigated. In the oxidation of sugar alcohols such as myo-inositol, D-sorbitol, and D-mannitol, the reaction is first-order with respect to both the oxidant (DCICA) and the Ruthenium(III) catalyst. researchgate.netslideshare.net Interestingly, the reaction order with respect to the substrate varies. It is zero-order for D-sorbitol and D-mannitol, but shows a positive fractional order for myo-inositol. researchgate.netslideshare.net The reaction rate shows an inverse fractional order with respect to the concentration of perchloric acid. researchgate.net

Table 2: Kinetic Data for Ru(III) Catalyzed Oxidation of Sugar Alcohols by DCICA

Substrate Specificity and Reaction Pathway Alterations

The reactivity of DCICA shows specificity towards different substrates, and the reaction pathway can be altered by the reaction conditions. As discussed earlier, the presence of chloride ions significantly alters the mechanism of ketone oxidation. semanticscholar.orgresearchgate.netresearcher.liferesearchgate.net In the Ru(III)-catalyzed oxidation of sugar alcohols, the substrate itself influences the reaction order, highlighting substrate specificity in the catalytic cycle. researchgate.netslideshare.net The oxidation of cyclic ketones with DCICA leads to ring cleavage, with the reactivity order being cyclohexanone (B45756) > cyclooctanone (B32682) > cyclopentanone (B42830) > cycloheptanone. researcher.life

Chlorination Reactions Induced by this compound

This compound is manufactured through the chlorination of cyanuric acid. wikipedia.org It serves as a source of chlorine in various applications. researchgate.net In aqueous solutions, DCICA exists in equilibrium with hypochlorous acid (HOCl), which is a key chlorinating species. researchgate.netchemistryviews.org

The process for producing chloroisocyanuric acids, including DCICA, can be controlled by reacting cyanuric acid with sodium hypochlorite (B82951) and chlorine. google.com The degree of chlorination is determined by the molar ratio of cyanuric acid to sodium hypochlorite. google.com For instance, a mole ratio of approximately 1 to 1 of cyanuric acid to sodium hypochlorite can be used to produce this compound. google.com

The dissolution of trichloroisocyanuric acid, a related compound, in water leads to the sustained release of hypochlorous acid, which can then participate in free-radical chlorination of alkanes like methane. researchgate.net This indicates that DCICA can also act as a source of reactive chlorine species for chlorination reactions.

N-Monochlorination of Amino Esters

This compound and its related compound, trichloroisocyanuric acid (TCCA), are effective agents for the chlorination of the nitrogen atom in primary and secondary amines and amides. researchgate.net This N-chlorination process yields intermediates that can subsequently undergo dehydrohalogenation. This pathway is synthetically useful for producing unsaturated derivatives such as α,β-unsaturated α-amino esters. researchgate.net The reaction provides a route to functionalized amino acid derivatives, which are important building blocks in organic synthesis. The process involves the electrophilic attack of the chlorine atom from DCCA onto the nitrogen of the amino ester.

While direct studies on the N-monochlorination of amino esters by DCCA are specific, the broader reactivity of N-chloro compounds like TCCA with amines provides a strong basis for this mechanism. researchgate.net The reaction is part of a larger family of transformations where N-halo compounds are used to introduce functionality to organic molecules. researchgate.netorganic-chemistry.orgnih.gov

Electrophilic Cobromination of Alkenes and Bromination of Arenes (via Derivatives)

While this compound is primarily a chlorinating agent, its derivatives, particularly those where chlorine is replaced by bromine, such as dibromoisocyanuric acid (DBI) and tribromoisocyanuric acid (TBCA), are powerful brominating agents. researchgate.netdergipark.org.trresearchgate.net These reagents are utilized for the electrophilic bromination of various organic substrates.

Electrophilic Cobromination of Alkenes: Derivatives of isocyanuric acid are effective for the cobromination of alkenes. For instance, the reaction of internal alkynes with DBI in the presence of water can lead to the formation of α,α-dibromoketones. dergipark.org.tr This suggests a mechanism involving the electrophilic addition of bromine to the carbon-carbon multiple bond.

Bromination of Arenes: Dibromoisocyanuric acid has been shown to be a highly effective reagent for the bromination of aromatic compounds, often proving more efficient than N-bromosuccinimide (NBS) or molecular bromine under similar conditions. dergipark.org.tr Moderately deactivated arenes can be efficiently brominated using tribromoisocyanuric acid in trifluoroacetic acid. organic-chemistry.org The reaction of N,N-dimethylaniline with dibromoisocyanuric acid results in meta-substitution, which is a different regioselectivity compared to the ortho-substitution observed with this compound. researchgate.netresearchgate.net This highlights the influence of the halogen atom on the reactivity and selectivity of the isocyanurate reagent. The bromination of arenes can also be achieved using various other brominating agents and catalytic systems. nih.govdocbrown.info

Formation of Nitrile Oxides from Aldoximes

This compound, and more commonly its analogue trichloroisocyanuric acid (TCCA), can be used to generate nitrile oxides from aldoximes. researchgate.net This reaction is a key step in the synthesis of five-membered heterocyclic compounds like isoxazolines through 1,3-dipolar cycloaddition reactions. researchgate.netijpcbs.com

The process involves the in-situ generation of the nitrile oxide from the aldoxime. The reaction of an aldoxime with TCCA, often in the presence of a dipolarophile such as an alkene, leads to the formation of the corresponding nitrile oxide, which is then trapped by the dipolarophile. researchgate.net This method provides a convenient and efficient route to isoxazoline (B3343090) derivatives. researchgate.net Other reagents can also be employed for the generation of nitrile oxides from aldoximes, including t-butyl hypoiodite. ijpcbs.comorganic-chemistry.org The synthesis of nitriles from aldoximes is a significant transformation in organic chemistry, with various catalytic systems being developed for this purpose. nih.govbeilstein-journals.org

Hydrolysis and Equilibrium Dynamics in Aqueous Solutions

When this compound or its sodium salt (NaDCC) is dissolved in water, a complex set of equilibria is established, leading to the formation of free available chlorine and various chlorinated and non-chlorinated isocyanurates. who.intfao.org

Formation and Speciation of Free Available Chlorine (HOCl/ClO⁻)

C₃HCl₂N₃O₃ + 2H₂O ⇌ C₃H₃N₃O₃ + 2HOCl stackexchange.com

This reaction is reversible. rawchemicalmart.com The hypochlorous acid produced is a weak acid and exists in equilibrium with the hypochlorite ion (OCl⁻):

HOCl ⇌ H⁺ + OCl⁻

The relative concentration of HOCl and OCl⁻ is pH-dependent. journalijdr.com HOCl is the more potent disinfectant. fao.org The term "free available chlorine" (FAC) refers to the sum of the concentrations of HOCl and OCl⁻. fao.orgjournalijdr.com

Interconversion of Chlorinated Isocyanurates in Solution

In aqueous solution, a rapid equilibrium is established between cyanuric acid, its dissociation products, free chlorine, and a series of chlorinated isocyanurates. hubspotusercontent10.netnih.gov These chlorinated isocyanurates act as a reservoir for chlorine, releasing HOCl as it is consumed by disinfection or oxidation reactions. who.intjournalijdr.comhubspotusercontent10.net The equilibrium is complex, involving multiple chlorinated and non-chlorinated species. who.intfao.org For example, at a pH of 7.5 with 3.5 ppm free chlorine and 30 ppm cyanuric acid, approximately 97% of the chlorine is bound to cyanuric acid. hubspotusercontent10.net

The key equilibria involve the step-wise replacement of hydrogen atoms on the cyanuric acid ring with chlorine atoms. hubspotusercontent10.net These reactions are fast, with the equilibrium being established within seconds. who.int

Role of Water in Hydrolysis and Reactivity

Water plays a crucial role as both a reactant and a solvent in the chemistry of this compound. The hydrolysis of the N-Cl bond in DCCA is the fundamental step that releases free available chlorine. stackexchange.comxingfeichemical.com A proposed mechanism for this hydrolysis involves the nucleophilic attack of a water molecule on a chlorine atom, with the chloroisocyanurate anion acting as a leaving group. stackexchange.com This anion is stabilized by resonance. stackexchange.com The resulting H₂OCl⁺ is then deprotonated by the chloroisocyanurate anion to form hypochlorous acid and monochloroisocyanuric acid. stackexchange.com This process can occur again to release the second chlorine atom, ultimately forming cyanuric acid. stackexchange.com

The presence of water is also essential for the subsequent equilibria involving the various chlorinated and non-chlorinated isocyanurate species. The pH of the water significantly influences the speciation of both the free available chlorine (HOCl/OCl⁻) and the cyanuric acid derivatives. regulations.govwikipedia.org

Mechanistic Studies of Chemical Incompatibility and Decomposition Pathways

Reaction Mechanisms with Ammonium (B1175870) Compounds (e.g., Ammonium Nitrate)

The chemical incompatibility between this compound and its salts, such as sodium dichloroisocyanurate (SDIC), and ammonium compounds, particularly ammonium nitrate (B79036) (AN), has been a subject of significant investigation due to safety concerns in industrial environments. researchgate.netcetjournal.it The primary reaction mechanism does not involve a direct reaction in the solid state but is initiated by the presence of other chemical species, often resulting from the decomposition of the primary reactants. efce.info

Ammonium nitrate can dissociate into ammonia (B1221849) (NH₃) and nitric acid (HNO₃). efce.infoaidic.it Theoretical studies using Density Functional Theory (DFT) have shown that while SDIC can react with both of these decomposition products, the reaction with ammonia is significantly more favorable, leading to exothermic products. efce.info The reaction with nitric acid, in contrast, yields endothermic products. efce.info

The key reaction pathway, therefore, begins with the interaction between SDIC and ammonia. efce.info This reaction proceeds through a transition state to form the sodium salt of monochloroisocyanuric acid (SMIC) and monochloroamine (NH₂Cl). efce.info A significant finding from molecular modeling is the catalytic role of water in this process. The presence of even a single water molecule can dramatically lower the activation energy barrier for the reaction between SDIC and ammonia, reducing it by facilitating the hydrogen atom transfer. researchgate.netefce.info This catalytic effect makes the mixture of AN and SDIC significantly less thermally stable, especially in the presence of moisture. efce.inforesearchgate.net

Dissociation of ammonium nitrate: AN → NH₃ + HNO₃. efce.info

Reaction of SDIC with ammonia, catalyzed by water, to form monochloroamine. efce.info

Subsequent reactions of monochloroamine, which can lead to the formation of other hazardous compounds and further decomposition. efce.info

This incompatibility is a critical safety consideration, as the exothermic nature of these reactions can lead to thermal runaway and potentially explosive events. researchgate.netresearchgate.net The investigation into these mechanisms was notably spurred by industrial accidents where accidental mixing of these compounds was suspected. researchgate.net

Formation of Nitrogen Trichloride (B1173362)

A particularly hazardous outcome of the reaction between this compound and ammonium compounds is the formation of nitrogen trichloride (NCl₃), a highly explosive and unstable yellow, oily liquid. chemicalbook.comwikipedia.org The formation of NCl₃ is a multi-step process that begins with the hydrolysis of this compound. researchgate.net

The sequence of reactions is as follows:

Hydrolysis: this compound reacts with water to produce hypochlorous acid (HOCl). researchgate.net

Chloramine (B81541) Formation: The generated hypochlorous acid then reacts with ammonia (present from the dissociation of ammonium compounds) or ammonium ions. researchgate.netgoogle.com This reaction proceeds sequentially, forming monochloramine (NH₂Cl), then dichloramine (NHCl₂), and finally nitrogen trichloride (NCl₃). wikipedia.orgresearchgate.net

The specific chloramine species formed (mono-, di-, or trichloramine) is dependent on factors such as pH and the molar ratio of available chlorine to nitrogen. researchgate.net Contact between this compound and ammonia, ammonium salts, or similar nitrogen-containing compounds can lead to the formation of nitrogen trichloride. chemicalbook.com The accumulation of gaseous NCl₃, especially in a confined space, can reach explosive limits. researchgate.net

Catalytic Effects on Decomposition Reactions

The decomposition of this compound, especially when mixed with other substances like ammonium nitrate, is significantly influenced by catalytic effects. aidic.it One of the most critical catalysts identified in the incompatibility reaction between sodium dichloroisocyanurate (SDIC) and ammonium nitrate (AN) is water. researchgate.net

Theoretical studies have demonstrated that water molecules can significantly lower the activation energy of the rate-determining step in the reaction between SDIC and the ammonia derived from AN. researchgate.netefce.info By acting as a catalyst for hydrogen transfer, water reduces the reaction barrier, making the reaction competitive with the decomposition of pure AN and thereby decreasing the thermal stability of the wet mixture. efce.infoaidic.it The water molecule is regenerated at the end of the reaction, fulfilling its catalytic role. efce.info

Thermal Decomposition Characteristics

The thermal stability of this compound and its salts is a critical aspect of their chemical profile. Pure, dry sodium dichloroisocyanurate (SDIC) and pure ammonium nitrate (AN) are relatively stable, showing no significant exothermic activity below 175°C and 200°C, respectively. researchgate.net

However, when these two compounds are mixed, their thermal decomposition characteristics change dramatically, indicating a significant chemical incompatibility. A 1:1 mixture of AN and SDIC can exhibit an initial exothermic peak at temperatures as low as 60-90°C, with a more substantial peak occurring between 110-125°C. researchgate.netaidic.it This demonstrates a marked decrease in the initial decomposition temperature of the mixture compared to the individual components. researchgate.net

The presence of moisture further exacerbates this instability. researchgate.net Differential Scanning Calorimetry (DSC) results have shown that AN-SDIC mixtures prepared in a humid environment (e.g., 70% relative humidity) display exothermic activity below 100°C, confirming that moisture significantly lowers the thermal stability of the mixture. researchgate.net Prolonged exposure of this compound to heat can lead to vigorous decomposition and the potential for container rupture. nih.gov

Substance / Mixture Conditions Onset of Exothermic Decomposition
Pure Ammonium Nitrate (AN)Dry> 200°C researchgate.net
Pure Sodium Dichloroisocyanurate (SDIC)Dry> 175°C researchgate.net
AN-SDIC Mixture (1:1)Dry110-125°C researchgate.netaidic.it
AN-SDIC MixtureHumid Air (70% RH)< 100°C researchgate.net

Role of Active Species in this compound Chemistry

Hypochlorous Acid (HOCl) as an Active Species

When this compound or its salts, like sodium dichloroisocyanurate (NaDCC), are dissolved in water, they undergo hydrolysis to produce hypochlorous acid (HOCl). fao.orgstackexchange.com This HOCl is considered the primary active chemical species responsible for the potent disinfecting and oxidizing properties of these compounds. fao.orgpoolhelp.com

The dissolution in water establishes a complex set of equilibria between various chlorinated and non-chlorinated isocyanurates and free available chlorine (FAC) in the form of HOCl and the hypochlorite ion (OCl⁻). fao.org this compound essentially acts as a stabilized source or a reservoir of HOCl. poolhelp.com As the HOCl is consumed through reaction with microorganisms or organic matter, the equilibrium shifts, causing the chloroisocyanurates to rapidly dissociate and release more HOCl to maintain the concentration in the solution. fao.org

The formation of HOCl is also central to the incompatibility reactions of this compound with ammonium compounds. efce.inforesearchgate.net The HOCl generated via hydrolysis is the key reactant that engages with ammonia to initiate the formation of chloramines, including the hazardous nitrogen trichloride. efce.inforesearchgate.netgoogle.com The reactivity of the N-Cl bond in this compound allows for this hydrolysis, where water acts as a nucleophile to release HOCl. stackexchange.com Therefore, the chemistry of hypochlorous acid is fundamental to understanding both the intended applications and the potential hazards associated with this compound. efce.infofao.org

Hypohalous Acidium Ion (H2OCl+) and Molecular Chlorine (Cl2) as Oxidants

This compound (DCICA) and its sodium salt, sodium dichloroisocyanurate (NaDCC), are significant sources of "free available chlorine" (FAC) when dissolved in water. fao.org This availability of chlorine is central to their function as potent oxidizing and disinfecting agents. The dissolution process in aqueous solutions leads to the formation of several reactive species, including the hypohalous acidium ion (H₂OCl⁺) and molecular chlorine (Cl₂), which play crucial roles in oxidation reactions.

When DCICA is introduced to water, it undergoes hydrolysis. A key step in this process involves the nucleophilic attack of a water molecule on a chlorine atom of the DCICA molecule. stackexchange.com This reaction is facilitated by the N-Cl bond's polarization towards the more electronegative nitrogen atom, rendering the chlorine atom susceptible to nucleophilic attack. stackexchange.com The departure of the chloroisocyanurate anion, which is stabilized by resonance, results in the formation of the hypohalous acidium ion (H₂OCl⁺). stackexchange.com This cation is then deprotonated by the chloroisocyanurate anion to yield hypochlorous acid (HOCl). stackexchange.com

The formation of molecular chlorine (Cl₂) as an oxidant is particularly relevant in the presence of chloride ions and under acidic conditions. researchgate.net The hydrolysis of DCICA produces hypochlorous acid (HOCl), which can then react with chloride ions (Cl⁻) in an equilibrium reaction to form molecular chlorine and water. researchgate.net

The oxidizing power of these species is fundamental to the chemical reactivity of DCICA solutions. For instance, in the oxidation of certain organic compounds like enolisable ketones, the reaction mechanism can shift depending on the presence of added chloride ions. researchgate.net In the absence of chloride, the rate-determining step is often the formation of the enol from the ketone. researchgate.net However, in the presence of chloride ions, the reaction rate increases, and the rate-determining step is believed to be the interaction of the protonated ketone with molecular chlorine, which is generated from the DCICA-derived HOCl. researchgate.net This highlights the role of Cl₂ as a potent oxidant in these systems.

Table 1: Key Oxidizing Species from this compound in Aqueous Solution

Species Chemical Formula Conditions for Formation Role in Oxidation
Hypohalous Acidium Ion H₂OCl⁺ Intermediate in the hydrolysis of DCICA. Acts as a precursor to hypochlorous acid.
Molecular Chlorine Cl₂ Formed from the reaction of HOCl with Cl⁻, favored by acidic conditions. A powerful oxidant, particularly in the presence of chloride ions.
Hypochlorous Acid HOCl Product of DCICA hydrolysis. A primary disinfecting and oxidizing agent.

Reactive Chlorine Species (Cl•, ClO•, Cl2•-)

Beyond the conventional oxidizing species, the photolysis of chlorinated cyanurates, such as this compound, by ultraviolet (UV) light can generate a suite of highly reactive chlorine species (RCS). researchgate.net These radical species include the chlorine radical (Cl•), the chlorine monoxide radical (ClO•), and the dichlorine radical anion (Cl₂•⁻). researchgate.net The combination of UV light with chlorinated cyanurates represents a novel advanced oxidation process (AOP). researchgate.net

The generation of these radicals stems from the fact that chlorinated cyanurates exhibit significant molar absorptivity at 254 nm, a common wavelength for UV disinfection. researchgate.net This absorption of UV energy leads to the photolytic cleavage of the N-Cl bond, producing the reactive chlorine radicals. researchgate.net The UV/dichloroisocyanurate (NaDCC) system has been shown to produce a greater amount of these reactive species compared to conventional UV/chloramine processes, leading to enhanced oxidation efficiency. researchgate.net

The reactivity of these chlorine radicals with other substances is a critical aspect of their chemistry. For example, chlorine radicals (Cl• and Cl₂•⁻) are known to react with dissolved organic matter (DOM) in aquatic environments. nih.gov The reaction rates are influenced by the properties of the DOM; for instance, the rate constant for the reaction between DOM and Cl• has been observed to have a negative correlation with the molecular weight of the DOM. nih.gov Conversely, DOM with higher aromaticity tends to react more rapidly with Cl₂•⁻. nih.gov

These reactions are significant as they can lead to the formation of chlorinated byproducts. nsf.gov The interaction of RCS with DOM can result in the incorporation of chlorine atoms into the organic molecules, creating total organic chlorine (TOCl). nih.gov The formation of these byproducts is a key consideration in water treatment processes that utilize chlorine-based AOPs. nsf.gov

Table 2: Reactive Chlorine Species (RCS) from UV/Dichloroisocyanurate System

Radical Species Chemical Formula Generation Method Significance
Chlorine Radical Cl• Photolysis of DCICA by UV light. researchgate.net Highly reactive species that can oxidize a wide range of compounds and contribute to the formation of chlorinated byproducts. researchgate.netnsf.gov
Chlorine Monoxide Radical ClO• Photolysis of DCICA by UV light. researchgate.net Another reactive chlorine species contributing to the overall oxidative capacity of the system. researchgate.net
Dichlorine Radical Anion Cl₂•⁻ Generated during the UV/DCICA process. researchgate.net Reacts with dissolved organic matter, with reactivity influenced by the DOM's aromaticity. nih.gov

Hydroxyl Radicals (•OH) Generation and Reactivity

In addition to reactive chlorine species, the UV/dichloroisocyanurate advanced oxidation process is also a significant source of hydroxyl radicals (•OH). researchgate.net The hydroxyl radical is an extremely powerful and non-selective oxidizing agent, with one of the highest oxidation potentials, surpassed only by fluorine. hydrogenlink.com Its high reactivity and short lifespan of approximately 10⁻⁹ seconds in vivo make it a potent agent for degrading a wide variety of chemical compounds. wikipedia.org

The generation of hydroxyl radicals in the UV/NaDCC system contributes substantially to its high oxidation efficiency. researchgate.net These radicals are capable of damaging virtually all types of macromolecules, including carbohydrates, nucleic acids, lipids, and amino acids. wikipedia.org This broad reactivity allows for the degradation of persistent organic pollutants that are resistant to other forms of oxidation. hydrogenlink.com

The reactivity of hydroxyl radicals is not site-specific in the absence of chelating agents like EDTA. nih.gov They can attack molecules in their vicinity to satisfy their unpaired electron configuration. hydrogenlink.com The mechanism of attack often involves hydrogen abstraction or addition to double bonds, initiating a cascade of oxidative reactions.

The presence of hydroxyl radicals can be demonstrated through the use of indicator compounds. hydrogenlink.com For instance, the discoloration of methylene (B1212753) blue in an oxidative environment is a characteristic reaction of hydroxyl radicals. hydrogenlink.com The generation of •OH in conjunction with reactive chlorine species makes the UV/DCICA system a robust AOP for water treatment applications. researchgate.net

Table 3: Comparison of Oxidizing Species

Species Chemical Formula Key Characteristics
Hydroxyl Radical •OH Extremely high oxidation potential, non-selective, and short-lived. hydrogenlink.comwikipedia.org
Chlorine Radical Cl• Highly reactive, contributes to the formation of chlorinated byproducts. researchgate.netnsf.gov
Molecular Chlorine Cl₂ Effective oxidant, especially in the presence of chloride ions and under acidic conditions. researchgate.net

Advanced Applications and Mechanistic Investigations

Advanced Oxidation Processes (AOPs) Utilizing Dichloroisocyanuric Acid

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic materials in water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). The combination of ultraviolet (UV) light with chlorinated cyanurates, such as this compound, represents an emerging and effective AOP. researchgate.net

The UV/Dichloroisocyanuric acid (or more commonly, its sodium salt, NaDCC) system is a novel AOP that has demonstrated high efficiency in degrading organic pollutants. acs.org This process involves the photolysis of chlorinated cyanurates by UV radiation to produce highly reactive radical species, including hydroxyl radicals (•OH) and reactive chlorine species (RCS) like chlorine radicals (Cl•) and chlorine oxide radicals (ClO•). acs.orgjst.go.jp These radicals are potent oxidizing agents that can break down complex organic molecules into simpler, less harmful substances.

Studies have shown that UV/NaDCC systems can be more efficient than conventional UV/chlorine or UV/hydrogen peroxide AOPs for the degradation of certain contaminants. acs.orgnih.gov This enhanced efficiency is attributed to the favorable chemical and physical properties of chlorinated cyanurates. They exhibit high molar absorptivity at the common UV wavelength of 254 nm and have a structure that is less reactive with the generated radicals, which facilitates a higher steady-state concentration of these radicals for pollutant degradation. researchgate.net The UV/NaDCC process has been successfully applied to the degradation of various emerging contaminants, demonstrating its potential as a robust water treatment technology. acs.org

The efficacy of UV-based AOPs extends to the degradation of persistent pharmaceutical compounds, including antiviral drugs, which are increasingly detected in water sources. The UV/NaDCC process has been specifically investigated for the degradation of antiviral medications. rcees.ac.cn The degradation pathways in these systems are complex and primarily driven by the attack of hydroxyl and chlorine radicals on the drug molecules.

The effectiveness of the UV/Dichloroisocyanuric acid AOP is influenced by several key operational and water quality parameters.

pH: The pH of the water plays a critical role in the process. Acidic conditions are generally more favorable for UV/chlorine processes as they influence the quantum yield of chlorine photolysis and the equilibrium between different radical species. jst.go.jp For UV/chlorinated cyanurate systems, the degradation efficiency can vary significantly with pH, and the optimal pH may depend on the target contaminant. nih.gov

Cyanuric Acid Concentration: Cyanuric acid is used to stabilize chlorine from UV degradation. flipr.shop In the context of AOPs, the concentration of cyanuric acid affects the equilibrium of chlorinated cyanurate species in the water. nih.gov While it stabilizes the chlorine source, very high concentrations can potentially hinder the effectiveness of the AOP by reducing the availability of free chlorine for radical generation. flipr.shopc-m-p.com However, studies have shown that the transformation of cyanuric acid itself by radicals during the AOP treatment is minimal. nih.gov

Ammonia (B1221849): The presence of ammonia (NH₄⁺) in water can significantly impact the performance of the UV/chlorine AOP. Ammonia reacts with free chlorine to form chloramines, which are less effective at generating radicals upon UV photolysis compared to free chlorine. nih.govmdpi.com This can lead to a drastic decrease in the elimination of contaminants. nih.govmdpi.com Therefore, in water with high ammonia content, such as in some wastewater effluents, the efficacy of the UV/Dichloroisocyanuric acid AOP can be significantly compromised. researchgate.net

FactorInfluence on UV/Dichloroisocyanuric Acid AOP Efficacy
pH Affects radical species equilibrium and quantum yield; acidic conditions are often more favorable. jst.go.jp
Chlorine Dosage Higher dosage can increase radical generation but excessive amounts can lead to radical scavenging. researchgate.netresearchgate.net
Cyanuric Acid Stabilizes chlorine; its concentration influences the equilibrium of chlorinated cyanurates. nih.govflipr.shop
Ammonia Reacts with free chlorine to form less reactive chloramines, reducing overall degradation efficiency. nih.govmdpi.com

Development of this compound in Advanced Material Science

Beyond its role in water treatment, this compound and its derivatives are being explored in the field of material science for the development of advanced functional materials, particularly those with antimicrobial properties.

Sodium dichloroisocyanurate (NaDCC) is utilized as a reagent in the synthesis of antimicrobial additives for polymers like polyurethane. sigmaaldrich.cn Polyurethane is a versatile polymer used in a wide range of applications, and incorporating antimicrobial properties can enhance its functionality, especially in environments prone to microbial contamination.

The synthesis can involve modifying the polyurethane structure to include N-halamine functionalities. N-halamines are compounds containing one or more nitrogen-halogen covalent bonds that exhibit potent antimicrobial activity. NaDCC can act as a chlorinating agent to convert N-H bonds in precursor molecules, which are then incorporated into the polyurethane matrix, into N-Cl bonds. sigmaaldrich.cn These N-halamine-modified polyurethanes can effectively inactivate a broad spectrum of microorganisms. The antimicrobial action arises from the release of active chlorine, which can be regenerated upon depletion, leading to a durable and reusable antimicrobial surface. nih.gov Research in this area focuses on synthesizing and characterizing these modified polyurethanes to create materials with long-lasting antimicrobial efficacy for various applications, including coatings for medical devices and food processing surfaces. mdpi.comresearchgate.net

Exploration in the Textile Industry for Bleaching and Disinfection Mechanisms

This compound and its sodium salt, sodium dichloroisocyanurate (NaDCC), are utilized in the textile industry as effective agents for bleaching and disinfection. cleansol.inmatcochemicals.comimarcgroup.com The primary mechanism of action involves the release of hypochlorous acid (HOCl) when the compound dissolves in water. ydkchem.comechemi.com This hypochlorous acid acts as a potent oxidizing agent.

For bleaching, the released hypochlorous acid reacts with the conjugated bonds of chromophores, which are the pigment-containing parts of natural and synthetic fibers. ydkchem.com This reaction alters the molecular structure of the pigments, changing their light-absorbing properties and thus destroying their color, resulting in a bleaching effect. ydkchem.comechemi.com

A significant advantage of using this compound derivatives over traditional bleaching agents is their effectiveness at lower temperatures. echemi.comjinhetec.com Many conventional bleaching processes require high temperatures, which can damage fibers and reduce their strength. jinhetec.com this compound, however, can achieve good bleaching results at lower temperatures, which not only preserves the integrity of the fabric but can also improve its tensile strength and elongation. echemi.comjinhetec.com This makes it a valuable tool for processing a variety of natural and synthetic fibers. jinhetec.com

Research into Agricultural Applications of this compound

This compound is a versatile compound with numerous applications in agriculture for disinfection and sanitation. cleansol.inmatcochemicals.com Its broad-spectrum antimicrobial properties make it effective against a wide range of plant pathogens, including bacteria, fungi, and algae. ydkchem.comriverlandtrading.com

Key agricultural applications that have been researched include:

Water Disinfection: It is used to disinfect water sources for irrigation, ensuring that pathogens are not spread to crops. matcochemicals.comimarcgroup.com

Equipment and Facility Sanitation: The compound is employed to sterilize agricultural equipment, tools, and facilities like greenhouses to prevent the spread of plant diseases. matcochemicals.comimarcgroup.com

Crop Protection: this compound solutions can be applied to control fungal and bacterial diseases on crops, helping to manage infections and increase yields. matcochemicals.comimarcgroup.comydkchem.com The mechanism involves the slow release of hypochlorous acid, which kills pathogens on the plant surface. ydkchem.com

Produce Disinfection: It is used in post-harvest processes to disinfect fruits and vegetables, which reduces microbial contamination and can extend their shelf life. riverlandtrading.com

Aquaculture and Animal Husbandry: Its application extends to disinfecting water in fish and shrimp farming to prevent diseases. jinhetec.com It is also used for disinfection in livestock, poultry, and silkworm raising to maintain hygiene and control pathogens. jinhetec.comwikipedia.org

Sterilization of Irrigation Systems and Agricultural Equipment

The sterilization of irrigation systems and agricultural equipment is a critical practice in preventing the spread of plant pathogens and ensuring optimal growing conditions. bestplanthormones.com this compound serves as an effective disinfectant for these purposes due to its broad-spectrum antimicrobial activity and ease of use. imarcgroup.comijrps.com

When dissolved in water, this compound releases hypochlorous acid (HOCl), a potent antimicrobial agent. bestplanthormones.comsemanticscholar.org This compound is highly effective in disinfecting irrigation water, which can be a primary vector for the dissemination of pathogens. researchgate.netresearchgate.net By treating irrigation water with NaDCC, farmers can significantly reduce the microbial load, including harmful bacteria, fungi, and algae that can cause diseases or clog irrigation lines. core.ac.uk

One of the significant challenges in irrigation systems is the formation of biofilms, which are complex communities of microorganisms embedded in a protective matrix. nih.govnih.gov Biofilms can harbor plant pathogens and reduce the efficiency of irrigation systems by clogging emitters. wur.nl Research has demonstrated the high efficacy of sodium dichloroisocyanurate in eradicating biofilms. A study on the disinfection of resilient drain biofilms, analogous to those found in irrigation lines, showed that NaDCC was capable of achieving a log reduction of ≥ 8.70 in biofilm microorganisms with just a one-minute contact time. nih.govnih.gov This is a substantially greater reduction than that observed with other disinfectants like peracetic acid and sodium hypochlorite (B82951) under the same conditions. nih.gov

The application of NaDCC is also extended to the disinfection of various agricultural tools and equipment. bestplanthormones.comimarcgroup.com This practice is crucial in preventing cross-contamination between different fields or crops, thereby limiting the spread of diseases. The compound's effectiveness against a wide range of microorganisms makes it a versatile tool for maintaining farm hygiene. bestplanthormones.com

Table 1: Efficacy of Sodium Dichloroisocyanurate (NaDCC) in Biofilm Reduction

DisinfectantLog₁₀ Reduction of Biofilm MicroorganismsContact TimeReference
Sodium Dichloroisocyanurate (NaDCC)≥ 8.701 minute nih.govnih.gov
Peracetic Acid3.821 minute nih.gov
Sodium Hypochlorite3.781 minute nih.gov
This table is interactive and can be sorted by clicking on the column headers.

Management of Plant Diseases and Crop Protection Mechanisms

This compound is recognized as a broad-spectrum fungicide and bactericide, offering a potent tool for the management of various plant diseases. bestplanthormones.com Its mechanism of action is primarily attributed to the slow release of hypochlorous acid upon contact with water. bestplanthormones.comsemanticscholar.org This compound acts as a strong oxidizing agent, leading to the denaturation of bacterial proteins, alteration of membrane permeability, interference with enzyme systems, and disruption of DNA synthesis, ultimately causing the rapid death of pathogenic microorganisms. bestplanthormones.com

Research has demonstrated the efficacy of sodium dichloroisocyanurate (NaDCC) against a range of plant pathogens. For instance, in studies on major strawberry diseases, NaDCC has shown significant control effects. researchgate.net It has been found to suppress the hyphal growth and reduce spore germination of pathogens such as Fusarium oxysporum (causative agent of Fusarium wilt), Colletotrichum gloeosporioides (anthracnose), and Phytophthora sp. (Phytophthora blight) by more than 28% at concentrations between 150 to 300 ppm. researchgate.net In field conditions, NaDCC exhibited a 50% control value against bacterial angular leaf spot disease in strawberries, caused by Xanthomonas fragariae. researchgate.net

The application of this compound extends to seed treatment, where it can prevent the germination of pathogenic spores and inhibit the growth of mycelium, thus protecting seedlings from early-stage infections. bestplanthormones.com Studies have also indicated that NaDCC can be used for foliar spraying to control diseases on a wide variety of crops, including watermelon, cucumber, and various beans, with good safety and minimal phytotoxicity. bestplanthormones.comijrps.com In fact, some research suggests that at certain concentrations, NaDCC can even enhance seed germination and stimulate enzyme activities in crops, potentially boosting photosynthesis. bestplanthormones.comijrps.com

The versatility of this compound is further highlighted by its effectiveness against a wide array of pathogens. At a concentration as low as 20 ppm, it can achieve a bactericidal rate of over 99%. bestplanthormones.com This makes it a valuable tool for integrated pest management strategies, helping to increase crop yields by maintaining a clean and disease-free growing environment. imarcgroup.com

Table 2: Efficacy of Sodium Dichloroisocyanurate (NaDCC) Against Major Strawberry Pathogens

PathogenEffect of NaDCC (150-300 ppm)Reference
Fusarium oxysporumSignificant suppression of hyphal growth and >28% reduction in spore germination researchgate.net
Colletotrichum gloeosporioidesSignificant suppression of hyphal growth and >28% reduction in spore germination researchgate.net
Phytophthora sp.Significant suppression of hyphal growth and >28% reduction in spore germination researchgate.net
Xanthomonas fragariae50% control value in field conditions researchgate.net
This table is interactive and can be sorted by clicking on the column headers.

Analytical Chemistry and Detection Methodologies

Chromatographic Techniques for Dichloroisocyanuric Acid and its Metabolites

Chromatographic methods are central to the separation and analysis of this compound and its metabolites from complex mixtures. These techniques leverage the differential partitioning of analytes between a stationary phase and a mobile phase to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the determination of cyanuric acid, the primary and more stable degradation product of this compound. Various HPLC methods have been developed, often employing UV detection for quantification.

A key aspect of successful HPLC analysis of cyanuric acid is the control of the mobile phase pH. One method simplifies and optimizes previous methodologies by maintaining the eluent pH in the narrow range of 7.2-7.4. Analysis at a lower pH range of 6.8-7.1 proved to be inadequate due to the keto-enol tautomerism of cyanuric acid, while pH levels below 6.8 resulted in a significant loss of analytical sensitivity. Conversely, a pH greater than 7.4, while more sensitive, was not suitable due to the elution of cyanuric acid at the chromatographic void volume and potential chemical interferences. The optimal UV detection wavelength is set at 213 nm, where the cyanurate ion exhibits strong absorbance. This method demonstrates a linear concentration range of 0.5-125 mg/L with a method detection limit of 0.05 mg/L in water.

Another approach utilizes a porous graphitic carbon (PGC) column, which offers unique selectivity to fully resolve cyanuric acid from other interferences in swimming pool water within 10 minutes. This rapid analysis employs a mobile phase of 95% 50 mM phosphate (B84403) buffer solution (pH 9.1) and 5% methanol (B129727) (v/v), with UV detection at 213 nm.

The following table summarizes key parameters from a representative HPLC method for cyanuric acid determination:

ParameterValue
Mobile Phase 95% Phosphate Buffer : 5% Methanol (v/v)
pH 7.2 - 7.4
Detection Wavelength 213 nm
Linear Concentration Range 0.5 - 125 mg/L
Method Detection Limit (in water) 0.05 mg/L

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for environmental monitoring, offering high precision and sensitivity in the detection of various compounds. nih.gov For the analysis of cyanuric acid, a common degradation product of this compound in environmental samples, GC-MS is frequently employed. researchgate.net Due to the low volatility of cyanuric acid, a derivatization step is typically required to convert it into a more volatile compound suitable for GC analysis. nih.gov

One established method involves a derivatization process to create trimethylsilyl (B98337) derivatives of cyanuric acid, which enhances its chromatographic properties and provides specific mass spectra for identification and quantification. umaine.edu This approach has been successfully used for the screening of cyanuric acid in various food matrices. umaine.edu Another technique utilizes a tert-butyldimethylsilyl derivatization, followed by determination using GC-MS in the selected ion monitoring (SIM) mode. nih.gov

The application of GC-MS in environmental fate studies allows for the detection and quantification of cyanuric acid in various environmental compartments, such as river water. For instance, trace levels of cyanuric acid (34–44 μg/L) have been detected in river water samples, indicating environmental contamination from chlorinated cyanurates. nih.gov The sensitivity of GC-MS methods enables the detection of cyanuric acid at levels as low as 0.002 mg/kg in milk powder, demonstrating its utility for trace analysis in complex matrices. researchgate.net

The general workflow for GC-MS analysis of cyanuric acid in environmental samples involves:

Extraction: Isolation of cyanuric acid from the sample matrix.

Derivatization: Conversion of cyanuric acid to a volatile derivative.

GC Separation: Separation of the derivatized analyte from other components on a chromatographic column.

MS Detection: Ionization and mass analysis of the separated compound for identification and quantification.

This analytical approach is instrumental in assessing the persistence and distribution of this compound's degradation products in the environment.

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are highly sensitive and selective techniques for the determination of cyanuric acid, the degradation product of sodium dichloroisocyanurate. researchgate.netumaine.edu These methods are particularly valuable for analyzing complex matrices such as urine, whey powder, and environmental water samples. researchgate.netsemanticscholar.org

One analytical method for the quantitative determination of cyanuric acid in human urine involves sample preparation using diatomaceous earth extraction columns. researchgate.net Quantification is then achieved by LC-MS using negative ion electrospray with a cyano (CN) column. This method demonstrated a linear range of 0-20 mg L-1 and a limit of detection (LOD) of 0.1 mg L-1. researchgate.net

For the analysis of cyanuric acid in whey powder, a hydrophilic liquid chromatography-tandem mass spectrometry method has been developed. The procedure involves extraction with an acetonitrile–water solution, followed by separation on an XBridge Amide column. Detection is carried out by a triple quadrupole mass spectrometer with a heated electrospray ionization interface. researchgate.net

The advantages of LC-MS for analyzing degradation products like cyanuric acid include:

High Specificity: The mass spectrometer provides molecular weight and fragmentation information, which aids in the unequivocal identification of the analyte.

High Sensitivity: LC-MS/MS can achieve very low detection limits, making it suitable for trace analysis.

Versatility: The technique can be applied to a wide range of sample types with appropriate sample preparation.

The following table presents the performance characteristics of a reported LC-MS method for cyanuric acid in urine:

ParameterValue
Sample Matrix Human Urine
Sample Preparation Diatomaceous earth extraction
Chromatographic Column Cyano (CN) column
Ionization Mode Negative ion electrospray
Linear Range 0 - 20 mg L-1
Limit of Detection (LOD) 0.1 mg L-1

Spectroscopic and Electrochemical Methods

Spectroscopic and electrochemical techniques provide alternative and complementary approaches to chromatographic methods for the analysis of this compound and its derivatives. These methods are often rapid and can provide unique structural and quantitative information.

UV spectroscopy is a valuable tool for the characterization and quantification of chlorinated isocyanurates. These compounds exhibit significant molar absorptivities at 254 nm, which are considerably higher than that of free chlorine or hydrogen peroxide. This property makes UV spectroscopy a useful technique for their detection.

The UV absorption of chlorinated isocyanurates is a key factor in the UV/chlorinated cyanurates advanced oxidation process (AOP). The photolysis of chlorinated isocyanurates at this wavelength leads to the formation of reactive chlorine species (•Cl), which can then be converted to hydroxyl radicals (•OH), driving the degradation of contaminants in water. The efficiency of this process is influenced by factors such as pH, chlorine dosage, and the concentration of cyanuric acid, all of which affect the equilibrium concentrations of the different chlorinated isocyanurate species.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about molecular structure and dynamics, making it an invaluable tool for mechanistic studies of chemical reactions. researchgate.netnih.gov While specific studies on the reaction mechanisms of this compound using NMR are not detailed in the provided context, the principles of NMR spectroscopy are broadly applicable to understanding its chemical transformations.

In a mechanistic study, NMR can be used to:

Identify reaction intermediates and products: By acquiring NMR spectra at various time points during a reaction, it is possible to observe the disappearance of reactant signals and the appearance of signals corresponding to intermediates and final products.

Determine reaction kinetics: The concentration of reactants and products can be quantified by integrating the corresponding NMR signals. Plotting these concentrations as a function of time allows for the determination of reaction rates and orders.

Elucidate reaction pathways: Isotope labeling studies, in conjunction with NMR, can trace the fate of specific atoms throughout a reaction, providing definitive evidence for proposed mechanisms. For example, using 15N-labeled this compound could help track the nitrogen atom's transformation.

Probe molecular interactions: NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) can provide information about the spatial proximity of atoms, which can be crucial in understanding intermolecular interactions that influence reaction pathways.

The versatility of NMR allows for the analysis of a wide range of nuclei, including 1H, 13C, and 15N, all of which are present in this compound and its derivatives. nih.gov This makes NMR a highly suitable, albeit underutilized, technique for gaining a deeper, molecular-level understanding of the reaction mechanisms of this compound.

Colorimetric and Automated Analytical Methods

This compound, or its sodium salt, serves as a key reagent in a widely used colorimetric method for the determination of ammonium (B1175870). labstellar.de This method is a modification of the Berthelot reaction. thaiscience.info In an alkaline solution, this compound hydrolyzes to release hypochlorite (B82951). neonscience.orgoregonstate.edu This hypochlorite then reacts with ammonium to form monochloramine. oregonstate.edu The monochloramine subsequently reacts with a phenolic compound, most commonly salicylate (B1505791), to produce a blue-green indophenol (B113434) dye. neonscience.orgneonscience.org

The intensity of the resulting color is directly proportional to the concentration of ammonium in the sample and is measured spectrophotometrically at a wavelength between 630 and 660 nm. neonscience.orgoregonstate.eduneonscience.orgchesapeakebay.net To enhance the sensitivity and speed of the reaction, a catalyst such as sodium nitroprusside (also known as sodium nitroferricyanide) is often added, which intensifies the color of the indophenol complex. oregonstate.eduneonscience.org This reaction provides a reliable and sensitive means for quantifying low levels of ammonium in various water samples. google.com

The colorimetric reaction involving this compound for ammonia (B1221849) determination is well-suited for automation using Continuous Flow Analysis (CFA) or Segmented Flow Analysis (SFA). neonscience.orgresearchgate.net These automated systems allow for high-throughput analysis of numerous samples with high precision. researchgate.net In a typical CFA setup, the sample is introduced into a continuously flowing carrier stream, where it merges with reagent streams in a specific sequence within a manifold. neonscience.org

For ammonia nitrogen analysis, the sample is mixed with an alkaline solution, and then with a solution containing dichloroisocyanurate to generate hypochlorite for the primary reaction. neonscience.org Subsequently, a salicylate and sodium nitroprusside solution is added to develop the indophenol blue color. researchgate.netezkem.com The reaction mixture often passes through a heating coil (e.g., at 37°C or 50°C) to accelerate color development before reaching a flow-through colorimeter for absorbance measurement at approximately 640-660 nm. neonscience.orgresearchgate.netezkem.com

Potential interferences in this method include high concentrations of calcium and magnesium, which can precipitate at the high pH required for the reaction. This is often mitigated by adding a complexing agent like sodium citrate (B86180) or EDTA to the buffer solution. oregonstate.educhesapeakebay.netezkem.com Turbidity or inherent color in the sample can also interfere by absorbing at the analytical wavelength and may require correction. oregonstate.edu

Method Validation and Detection Limit Determination in Complex Matrices

The validation of analytical methods is crucial to ensure their reliability, accuracy, and precision for a specific application. This involves assessing parameters such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD).

For the automated colorimetric determination of ammonia nitrogen using this compound, methods have been validated for various water types. These methods demonstrate low detection limits and good performance characteristics. For example, one automated method for fresh water reports a method detection limit (MDL) of 0.003 mg/L as N and a practical working range of 0.005 to 0.25 mg/L. oregonstate.edu Another protocol for surface and saline waters specifies a detection limit below 0.01 mg N/L with a calibration range of 0.01 to 1.0 mg/L. neonscience.org A continuous flow analyzer method for drinking water determined a detection limit for ammonia nitrogen of 7.3 µg/L with recoveries ranging from 94.4% to 101.7%. researchgate.net

Table 1: Performance of Colorimetric Methods for Ammonia Nitrogen Using this compound

Method Type Matrix Detection Limit (LOD/MDL) Linear/Working Range Recovery Source
Automated Colorimetric Fresh Water 0.003 mg/L 0.005 - 0.25 mg/L Not Specified oregonstate.edu
Semi-Automated Colorimetric Surface/Saline Waters, Extracts <0.01 mg/L 0.01 - 1.0 mg/L Not Specified neonscience.org
Continuous Flow Analysis Drinking Water 7.3 µg/L 10 - 1000 µg/L 94.4% - 101.7% researchgate.net
Paper-Based Pervaporation Water Samples 0.29 mg N/L 1.0 - 25.0 mg N/L 89.6% - 110.5% thaiscience.info

Analytical methods have also been developed and validated for the degradation products of this compound, such as cyanuric acid. A liquid chromatography-mass spectrometry (LC-MS) method for the determination of cyanuric acid in human urine was validated, showing a linear range of 0-20 mg/L, an LOD of 0.1 mg/L, and a relative standard deviation of less than 10%. researchgate.netnih.gov An ion chromatography (IC) method for detecting cyanuric acid and free chlorine in water reported even lower method detection limits of 3.6 µg/L and 9.0 µg/L, respectively. nih.gov

Table 2: Performance of Methods for this compound Degradation Products

Analyte Method Matrix Detection Limit (LOD/MDL) Linear Range RSD Source
Cyanuric Acid LC-MS Human Urine 0.1 mg/L 0 - 20 mg/L <10% researchgate.netnih.gov
Cyanuric Acid Ion Chromatography Water 3.6 µg/L Not Specified Not Specified nih.gov
Free Chlorine Ion Chromatography Water 9.0 µg/L Not Specified Not Specified nih.gov

These validated methods provide sensitive and reliable tools for monitoring not only related species like ammonium, where this compound is used as a reagent, but also its own degradation products in complex environmental and biological matrices.

Theoretical and Computational Chemistry

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has been instrumental in modeling the complex chemical behavior of chlorinated isocyanurates. By calculating the electron density of a system, DFT can be used to determine the energies of various molecular states, characterize reaction intermediates, and elucidate the mechanisms of decomposition and chemical reactions.

DFT calculations have been particularly valuable in elucidating the mechanisms of chemical incompatibility, for instance, between Sodium Dichloroisocyanurate (NaDCC) and ammonium (B1175870) nitrate (B79036) (AN). A detailed theoretical study investigated the gas-phase decomposition mechanism of the NaDCC-AN mixture, revealing the critical reaction pathways that lead to instability.

The study explored two primary hypotheses for the initiation of the decomposition reaction: the hydrolysis of NaDCC and a direct reaction between NaDCC and ammonia (B1221849) (NH₃), which is formed from the decomposition of ammonium nitrate. The direct reaction between NaDCC and NH₃ was identified as the more energetically favorable pathway. This reaction leads to the formation of monochloramine (NH₂Cl) and sodium monochloroisocyanurate (NaMCIC).

Furthermore, the research highlighted the catalytic role of water in this system. The presence of water was found to significantly lower the activation energy of the rate-determining step, thereby accelerating the decomposition reaction. This theoretical finding aligns with experimental calorimetric data, which shows the instability of wet mixtures of NaDCC and ammonium nitrate.

The proposed decomposition pathway initiated by the direct reaction of NaDCC and ammonia is as follows:

Initiation: NaDCC + NH₃ → NH₂Cl + NaMCIC

Propagation and Further Reactions: The formed monochloramine can then participate in a series of subsequent reactions, leading to the generation of various decomposition products and a potential thermal runaway.

A significant strength of DFT is its ability to fully characterize the structures and energies of transient species, such as reaction intermediates and transition states. In the study of NaDCC and ammonium nitrate incompatibility, DFT calculations provided detailed information on all the molecular structures involved in the decomposition pathways.

The calculations confirmed that the reaction between ammonia and NaDCC is strongly irreversible and exothermic, indicating that once initiated, it proceeds readily. The energy difference between the reactants and the transition state for this reaction was found to be significant, favoring the formation of products. The study also characterized the structures of the resulting monochloramine and sodium monochloroisocyanurate, providing a complete energetic landscape of the initial decomposition steps.

The role of water as a catalyst was also elucidated by characterizing the transition states in both the presence and absence of a water molecule. The calculations demonstrated that the water molecule actively participates in the reaction mechanism, stabilizing the transition state and thus lowering the energy barrier for the reaction to occur.

The chemical incompatibility between NaDCC and ammonium nitrate serves as a key example of how DFT can be used to model and predict hazardous chemical reactions. By comparing the energetics of different potential reaction pathways, researchers were able to identify the most likely mechanism responsible for the observed incompatibility.

The theoretical results demonstrated that a direct reaction between the primary components of the mixture is more favorable than pathways involving initial hydrolysis, particularly in the gas phase. This insight is crucial for understanding the fundamental chemistry that underpins the hazardous nature of this mixture. The study underscores the predictive power of molecular modeling as a tool for assessing chemical incompatibilities, complementing experimental methods like calorimetry.

The findings from the DFT study on the NaDCC and ammonium nitrate system are summarized in the table below, highlighting the key energetic aspects of the incompatibility.

ReactantsProposed PathwayKey Finding
NaDCC and Ammonium NitrateDirect reaction between NaDCC and NH₃Energetically more favorable than hydrolysis of NaDCC.
NaDCC, AN, and WaterWater-catalyzed reaction between NaDCC and NH₃The presence of water significantly lowers the activation energy of the rate-determining step.
NaDCC and HNO₃Reaction between NaDCC and nitric acidLeads to endothermic products, making this pathway less favorable than the reaction with ammonia.

This table provides an interactive overview of the findings from the DFT study on the chemical incompatibility of NaDCC and ammonium nitrate.

Molecular Modeling of Reactivity and Selectivity

Beyond decomposition mechanisms, molecular modeling techniques can predict the inherent reactivity of a molecule and identify the sites most susceptible to chemical attack. This is achieved through the calculation of various reactivity descriptors derived from conceptual DFT.

The Fukui function can be condensed to atomic centers, providing a set of values that quantify the reactivity of each atom. There are three main types of condensed Fukui functions:

f⁺ : for nucleophilic attack (attack by a species that donates electrons).

f⁻ : for electrophilic attack (attack by a species that accepts electrons).

f⁰ : for radical attack.

The condensed dual descriptor , Δf, is another valuable tool that is calculated as the difference between f⁺ and f⁻. It provides a clear indication of the nature of the reactive sites:

Δf > 0 : The site is favored for nucleophilic attack.

Δf < 0 : The site is favored for electrophilic attack.

For the Dichloroisocyanuric acid molecule, a qualitative analysis based on its structure would suggest the following:

Nitrogen atoms : The nitrogen atoms are bonded to chlorine atoms, which are highly electronegative. This would draw electron density away from the nitrogen, potentially making them susceptible to nucleophilic attack.

Chlorine atoms : The chlorine atoms, being halogens, can act as electrophiles and are the likely sites for reactions where DCC acts as a chlorinating agent.

Carbonyl oxygen atoms : The oxygen atoms of the carbonyl groups possess lone pairs of electrons and are typically nucleophilic centers, making them susceptible to electrophilic attack.

A full computational analysis would be required to quantify these predictions and provide a detailed map of the reactive sites on the this compound molecule.

The study calculated the activation energy for the direct reaction between NaDCC and ammonia to be 58.0 kcal/mol. This value represents the energy barrier for the rate-determining step of the direct decomposition pathway. The research also demonstrated the catalytic effect of water by showing that it lowers this activation energy, although the exact value for the water-catalyzed reaction was not specified in the provided summary.

By comparing the activation energies of different potential reaction pathways, it is possible to determine which mechanism is kinetically favored. In this case, the activation energy for the direct reaction was compared to that of NaDCC hydrolysis (78.4 kcal/mol), indicating that the direct reaction with ammonia is the kinetically preferred pathway for initiating decomposition in the NaDCC-ammonium nitrate mixture.

The table below summarizes the key activation energy data from the study.

Reaction PathwayActivation Energy (Ea)Significance
Direct reaction of NaDCC with NH₃58.0 kcal/molRate-determining step for the direct decomposition pathway.
Hydrolysis of NaDCC78.4 kcal/molEnergetically less favorable than the direct reaction with NH₃.
Water-catalyzed reaction of NaDCC with NH₃Lowered EaDemonstrates the catalytic role of water in accelerating the decomposition.

This interactive table presents the calculated activation energies for different reaction pathways involving Sodium Dichloroisocyanurate (NaDCC).

Computational Studies of Solvation Effects and Catalysis (e.g., Role of Water)

Computational chemistry, particularly through methods like Density Functional Theory (DFT), provides significant insights into the reaction mechanisms of this compound and its salts in various environments. These theoretical studies are crucial for understanding the role of solvents, such as water, in facilitating or catalyzing reactions, which can be difficult to observe experimentally.

Detailed theoretical investigations have been conducted to elucidate the mechanisms underlying the chemical incompatibility between the sodium salt of this compound (SDIC) and other compounds, such as ammonium nitrate. efce.infoacs.orgbohrium.com These studies have highlighted the critical role that water plays in catalyzing decomposition reactions. acs.orgresearchgate.net

Research by Cagnina et al. has extensively modeled the reaction pathways of SDIC, particularly in the presence of ammonium nitrate. acs.orgbohrium.comresearchgate.net Their findings indicate that while the hydrolysis of SDIC is one possible reaction pathway, it involves a high activation energy (ΔG‡ of 78.4 kcal/mol), making it less favorable than the decomposition of pure ammonium nitrate (ΔG‡ = 45.1 kcal/mol). efce.info

However, the computational models revealed a more significant finding regarding the catalytic effect of water. The presence of even a single water molecule can dramatically alter the reaction landscape. efce.info Water acts as a catalyst by facilitating the transfer of a hydrogen atom between the this compound salt and ammonia in the transition state. efce.info This catalytic role significantly lowers the activation energy of the rate-determining step. researchgate.net

Specifically, DFT calculations have quantified this catalytic effect. The inclusion of one water molecule in the computational model of the reaction's rate-determining step reduces the reaction barrier by 25.9 kcal/mol, from 58.0 kcal/mol in the gas phase to 32.1 kcal/mol in the presence of water. efce.info This reduction makes the reaction between ammonium nitrate and SDIC more competitive with the decomposition of pure ammonium nitrate (40.2 kcal/mol). efce.info The water molecule is regenerated at the end of the reaction, confirming its catalytic role. efce.info

These computational findings underscore the importance of solvation effects and the catalytic role of water in the chemistry of this compound. They demonstrate that the presence of even small amounts of water can initiate and accelerate decomposition reactions that are otherwise energetically unfavorable. efce.inforesearchgate.net

Table 1: Calculated Activation Energy (ΔG‡) for the Rate-Determining Step of the AN-SDIC Reaction

Reaction ConditionActivation Energy (kcal/mol)
Gas Phase (without water)58.0
With one water molecule (catalyst)32.1
Reduction in Energy Barrier 25.9

Future Research Directions and Emerging Areas

Development of Green Chemistry Approaches for Dichloroisocyanuric Acid Production

The future of this compound (DCCA) production is increasingly focused on the principles of green chemistry to mitigate environmental impact and enhance sustainability. Research is being directed towards the development of manufacturing processes that are both efficient and environmentally benign. A key area of this research is the utilization of eco-friendly and regulated chemicals to improve product quality while adhering to stringent regulatory standards. mdpi.com

Current industrial production often involves the chlorination of cyanuric acid or its salts. echemi.comnih.gov Innovations in this area aim to shorten the production flow, reduce the number of required equipment, and increase the yield, all of which contribute to a more sustainable process. echemi.com For example, methods are being developed to effectively inhibit the formation of hazardous byproducts like nitrogen trichloride (B1173362), thereby making the production process safer. innovareacademics.in The continuous synthesis of sodium dichloroisocyanurate dihydrate by wet processes is another area of development that aims for more efficient and controlled manufacturing. echemi.com

The following table summarizes some of the green chemistry approaches being explored for DCCA production:

ApproachDescriptionPotential Benefits
Solvent-Free Synthesis Conducting the reaction in the absence of a solvent, often through mechanical grinding or solid-state reactions.Reduced solvent waste, lower toxicity, and decreased production costs.
Byproduct Valorization Recovering and reusing byproducts, such as cyanuric acid, in subsequent production cycles.Waste minimization, improved atom economy, and creation of a circular process.
Process Intensification Developing more efficient reaction protocols, such as continuous flow synthesis, to shorten reaction times and reduce equipment size.Higher yield, increased safety, and lower energy consumption.
Use of Greener Reagents Employing less hazardous and more environmentally friendly chlorinating agents and catalysts.Enhanced safety and reduced environmental impact.

Advanced Spectroscopic and In-Situ Characterization Techniques for Reaction Intermediates

To gain deeper insights into the reaction mechanisms of this compound formation and its subsequent reactions, advanced spectroscopic and in-situ characterization techniques are becoming increasingly important. These methods allow for the real-time monitoring of reactions and the identification of transient intermediates, which is crucial for optimizing reaction conditions and improving yields.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of molecules in solution. Both ¹H-NMR and other specialized NMR techniques can be used to track the progress of reactions involving DCCA and to identify the various chlorinated and non-chlorinated isocyanurate species present in equilibrium. oup.comresearchgate.net For instance, NMR has been employed to investigate the products resulting from the reaction of DCCA in simulated pool water. oup.com

Raman spectroscopy offers another valuable method for probing the molecular vibrations of reactants, intermediates, and products. mdpi.com It is particularly useful for studying aqueous solutions and can provide information on the formation and transformation of different chemical species during a reaction. researchgate.net Surface-enhanced Raman spectroscopy (SERS) has been utilized to measure the hydrolysis products of related organophosphorus compounds, demonstrating its potential for sensitive detection of reaction products. researchgate.net

In-situ techniques , which analyze the reaction as it happens, are critical for understanding dynamic processes. In-situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to study the reaction pathways of related compounds on catalyst surfaces, revealing information about the primary and side reactions. researchgate.net The development of operando spectroscopic methods, which combine spectroscopic measurements with simultaneous electrochemical or catalytic performance data, is a promising future direction for studying DCCA reactions in real-time.

The table below highlights some advanced analytical techniques and their potential applications in the study of this compound reactions:

TechniqueApplication in DCCA ResearchInformation Gained
Nuclear Magnetic Resonance (NMR) Identification of reaction products and intermediates in solution.Structural elucidation of chlorinated and non-chlorinated isocyanurates.
Raman Spectroscopy Monitoring of reaction progress in aqueous and solid states.Information on molecular vibrations and the transformation of chemical species.
UV-Visible Spectroscopy Characterization of stable intermediates and reaction kinetics.Insights into the electronic structure and concentration of absorbing species. researchgate.net
In-situ DRIFTS Studying heterogeneous catalytic reactions involving DCCA.Elucidation of reaction pathways and catalyst deactivation mechanisms. researchgate.net
Mass Spectrometry (MS) Identification of reaction products and intermediates.Determination of molecular weights and fragmentation patterns of reaction components. oup.com

Integration of Computational and Experimental Methodologies for Predictive Modeling

The integration of computational chemistry and experimental studies is a powerful strategy for developing a comprehensive understanding of this compound's properties and reactivity. This synergistic approach allows for the prediction of molecular behavior, the elucidation of reaction mechanisms, and the rational design of new applications.

Density Functional Theory (DFT) has emerged as a key computational tool for investigating the electronic structure and energetics of molecules. DFT calculations have been successfully employed to study the gas-phase decomposition mechanism of mixtures containing the sodium salt of this compound (SDIC). researchgate.net These theoretical studies can characterize intermediate structures and transition states, providing insights into reaction pathways that are often difficult to probe experimentally. researchgate.net For example, computational models have been used to explain experimental data on the thermal decomposition of mixtures of ammonium (B1175870) nitrate (B79036) and SDIC, highlighting the catalytic role of water in the reaction. researchgate.net

The development of predictive models for various physicochemical properties is another important area of research. By using calculated molecular descriptors, it is possible to create in silico models that can estimate properties such as aqueous solubility. slideshare.netarxiv.org These models can accelerate the screening of new formulations and applications by prioritizing compounds with desirable characteristics before their synthesis and experimental testing. slideshare.net

The following table illustrates the complementary roles of computational and experimental methods in DCCA research:

MethodologyResearch FocusExamples of Applications
Computational Chemistry (e.g., DFT) Elucidation of reaction mechanisms, prediction of molecular properties.Calculating activation energies of reaction steps, modeling the structure of intermediates, predicting spectroscopic properties. researchgate.net
Experimental Studies (e.g., Calorimetry, Spectroscopy) Validation of computational models, determination of macroscopic properties.Measuring reaction heats, identifying reaction products, determining reaction kinetics. researchgate.net
Quantitative Structure-Property Relationship (QSPR) Developing predictive models for physical and chemical properties.Predicting solubility, toxicity, and other properties based on molecular structure.

This integrated approach, combining the predictive power of computational models with the real-world data from experimental work, is crucial for advancing our fundamental understanding of this compound and for guiding future research and development efforts.

Exploration of this compound in Catalytic Systems and Organic Synthesis

This compound and its derivatives are versatile reagents that are finding increasing application in catalytic systems and organic synthesis. Their utility stems from their ability to act as efficient sources of electrophilic chlorine and as oxidants under mild conditions.

In the realm of organic synthesis , DCCA is employed as a catalyst and reagent for a variety of transformations. It has been used in the ruthenium(III)-catalyzed oxidation of sugar alcohols, demonstrating its potential in the selective oxidation of complex organic molecules. who.intnoaa.gov The reactivity of DCCA can be tuned by the reaction conditions, such as the presence of other ions, which can alter the reaction pathway. innovareacademics.in Furthermore, DCCA has been utilized in the synthesis of heterocyclic compounds, such as 3,3'-diamino-4,4'-azofuroxan, where it acts as an oxidizing agent in a key coupling step.

The development of catalytic systems that utilize DCCA is an active area of research. For instance, it can be used in conjunction with other catalysts to achieve specific chemical transformations. The combination of DCCA with a copper(II) Lewis acid has been shown to be an effective catalytic system. The use of DCCA as a co-reagent can also enable novel reactivity.

The table below provides examples of the applications of this compound in organic synthesis and catalysis:

Application AreaSpecific TransformationRole of this compound
Oxidation Reactions Oxidation of sugar alcohols (e.g., myo-inositol, D-sorbitol). who.intnoaa.govOxidant in a ruthenium(III)-catalyzed system.
Heterocyclic Synthesis Synthesis of 3,3'-diamino-4,4'-azofuroxan.Oxidizing agent for the coupling of amino-furoxan precursors.
Halogenation Reactions Chlorination of organic substrates.Source of electrophilic chlorine.
Catalytic Systems Lewis acid catalysis.Component of a copper(II)-based catalytic system.

Future research in this area will likely focus on expanding the scope of reactions where DCCA can be used, developing more selective and efficient catalytic systems, and exploring its application in the synthesis of complex, high-value molecules.

Research into Mechanisms of Interaction with Biological and Environmental Systems

DCCA is widely used as a disinfectant due to its ability to release hypochlorous acid (HOCl) in water. HOCl is a potent antimicrobial agent effective against a broad spectrum of microorganisms, including bacteria and viruses. The mechanism of action involves the inactivation of essential microbial enzymes and proteins through oxidation and chlorination reactions. Future research will likely delve deeper into the specific molecular targets of DCCA and HOCl within microbial cells to better understand the basis of its antimicrobial efficacy and to address potential resistance mechanisms.

In the environment, the fate of DCCA is largely determined by its hydrolysis to cyanuric acid and hypochlorous acid. Cyanuric acid is relatively stable, and its accumulation in aquatic environments, such as swimming pools, is a subject of ongoing research. oup.com Studies are investigating the potential for cyanuric acid to be degraded by microorganisms. Furthermore, the interaction of DCCA and its degradation products with other environmental components, such as soil and sediment, is an important area of investigation to fully comprehend its environmental lifecycle.

The following table outlines key research areas concerning the interaction of DCCA with biological and environmental systems:

SystemResearch FocusKey Questions
Microbial Systems Elucidation of antimicrobial mechanisms.What are the primary molecular targets of DCCA in bacteria and viruses? How do microorganisms develop resistance to DCCA?
Aquatic Environments Fate and transport of DCCA and its degradation products (e.g., cyanuric acid).What are the degradation pathways of cyanuric acid in water? What is the potential for bioaccumulation of DCCA and its byproducts?
Terrestrial Environments Interaction with soil and sediment.How does DCCA and its degradation products adsorb to soil particles? What is their mobility in soil and groundwater?

By gaining a more comprehensive understanding of these interactions, it will be possible to refine the use of this compound to maximize its benefits while minimizing any potential adverse effects on the environment.

Sustainable Applications and Circular Economy Considerations in this compound Research

The principles of sustainability and the circular economy are increasingly influencing the research and application of this compound. The goal is to develop applications that are not only effective but also environmentally responsible, and to design processes that minimize waste and maximize resource efficiency.

One area of focus is the development of sustainable applications for DCCA. For example, in the textile industry, manufacturers are exploring the use of environmentally friendly chemicals, including DCCA, for bleaching and disinfection processes to enhance fabric quality while meeting sustainability goals. mdpi.com In agriculture, the use of DCCA for sterilizing irrigation systems and equipment can contribute to increased crop yields by controlling the spread of plant diseases. mdpi.com

The concept of a circular economy is also being applied to the lifecycle of this compound. This involves moving away from a linear "take-make-dispose" model towards a more circular approach where resources are kept in use for as long as possible. A key aspect of this is the recovery and reuse of byproducts. As mentioned previously, the cyanuric acid generated from the use of DCCA can be recycled back into the production of chlorinated isocyanurates, thus closing the loop and reducing waste. researchgate.net

Future research will likely explore new ways to enhance the sustainability of DCCA applications. This could include the development of formulations with controlled-release mechanisms to improve efficiency and reduce the amount of chemical needed. researchgate.net Additionally, research into the valorization of any waste streams generated during its production or use will be crucial for advancing a truly circular economy for this compound.

The table below highlights key considerations for integrating sustainability and circular economy principles into DCCA research:

ConsiderationDescriptionResearch Directions
Sustainable Applications Developing uses for DCCA that have a reduced environmental footprint.Formulation of eco-friendly bleaching agents for textiles; development of efficient disinfection methods for agriculture and water treatment. mdpi.com
Resource Efficiency Minimizing the input of raw materials and energy in production and application.Optimization of synthesis processes to increase yield; development of controlled-release formulations to reduce application rates. echemi.comresearchgate.net
Waste Valorization Converting byproducts and waste streams into valuable products.Improving the efficiency of cyanuric acid recovery and recycling; exploring potential uses for other process residues. researchgate.net
Life Cycle Assessment Evaluating the environmental impact of DCCA from production to disposal.Conducting comprehensive life cycle assessments to identify hotspots and opportunities for improvement.

By embracing these principles, the chemical industry can ensure that this compound continues to be a valuable compound while contributing to a more sustainable future.

Q & A

Basic: How to prepare stable standard solutions of sodium dichloroisocyanurate for analytical use?

Methodological Answer:
To prepare stable standard solutions, dissolve sodium dichloroisocyanurate in ultrapure water (e.g., EMSURE® grade) to achieve a 1000 mg/L stock solution. Dilute this to investigational concentrations as needed. Critical stability note: Store the stock and diluted solutions in a refrigerator (4°C) to ensure stability for up to 24 hours. Avoid room-temperature storage, as decomposition can alter chlorine availability .

Basic: What is the recommended concentration range for using sodium dichloroisocyanuric acid as an antimicrobial agent in food processing?

Methodological Answer:
In sugar and syrup production, apply sodium dichloroisocyanurate at 0.001–0.002% of the product weight. Combine with citroside (0.004%) or glutaraldehyde (0.0015–0.0025%) for synergistic microbial inhibition. Validate efficacy via colony-forming unit (CFU) counts and HPLC analysis of residual contaminants .

Advanced: How to design experiments to assess reactive hazards during decomposition of this compound?

Methodological Answer:
Use differential scanning calorimetry (DSC) or accelerating rate calorimetry (ARC) to characterize exothermic decomposition thresholds. Cross-reference data with predictive tools like NOAA’s Chemical Reactivity Worksheet. Include literature surveys (e.g., Bretherick’s Handbook) to identify incompatible substances (e.g., ammonium salts or hydrated compounds) that may trigger violent reactions .

Advanced: How to resolve contradictions in disinfection byproduct (DBP) data when using this compound in water treatment?

Methodological Answer:
Exclude non-quantifiable DBPs (e.g., TCNM, TCAN) from analysis to reduce noise. Use gas chromatography-mass spectrometry (GC-MS) with electron capture detection for halogenated DBP quantification. Compare datasets from chlorinated vs. brominated systems to isolate confounding variables (e.g., bromide ion interactions) .

Basic: What sterilization protocols are effective for plant seeds using this compound?

Methodological Answer:
Sterilize seeds by immersion in a 0.9% this compound solution (prepared by dissolving 440 mg in 5 mL water, then adding 45 mL ethanol). Agitate for 8 minutes, rinse twice with 95% ethanol, and air-dry overnight. Validate sterility via germination on agar plates with Murashige and Skoog medium .

Advanced: What methodologies are recommended for evaluating the oxidative potential of this compound in complex matrices?

Methodological Answer:
Use ASTM’s CHETAH software to model oxidative reactivity. Experimentally, measure chlorine release kinetics via iodometric titration under varying pH and temperature. For matrices with organic loads, simulate real-world conditions using humic acid or bovine serum albumin to assess interference .

Basic: What are the regulatory considerations for transporting this compound salts?

Methodological Answer:
Classify under UN 2465 (Hazard Class 5.1, Packing Group II). Follow 49 CFR §173.212 for non-bulk packaging (≤5 kg on passenger aircraft). Use corrosion-resistant containers and segregate from combustibles (≥2 meters). Include Safety Data Sheets (SDS) referencing EC No. 220-767-7 .

Advanced: How to mitigate gas release during thermal decomposition in lab settings?

Methodological Answer:
Implement vented containment systems with scrubbers (e.g., NaOH traps) for chlorine gas. Monitor decomposition thresholds via thermogravimetric analysis (TGA). Pre-test small batches (<1 g) in controlled environments to identify safe temperature limits (<120°C for dry forms) .

Basic: What analytical techniques quantify available chlorine in this compound?

Methodological Answer:
Use iodometric titration (ASTM D2022) or Spectroquant® Prove 600 spectrophotometry at 515 nm. Calibrate with freshly prepared standards (≤24 hours old) to avoid degradation errors. Report results as % available chlorine (theoretical maximum: 39% for anhydrous forms) .

Advanced: How to optimize dual-layer tablet formulations for controlled release in water treatment?

Methodological Answer:
Design a fast-dissolving layer (FDL) using sodium dichloroisocyanurate dihydrate (NaDCCA·2H₂O) for rapid chlorine release. Pair with a slow-dissolving layer (SDL) of trichloroisocyanuric acid for sustained action. Validate dissolution profiles using USP Apparatus II at 50 rpm in buffered water (pH 7.0–7.5) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.